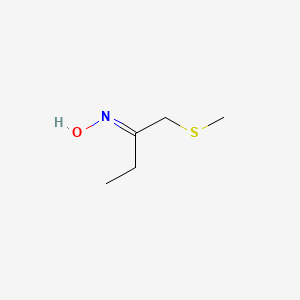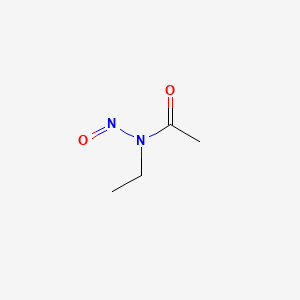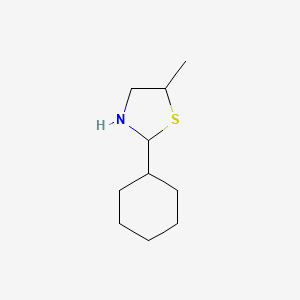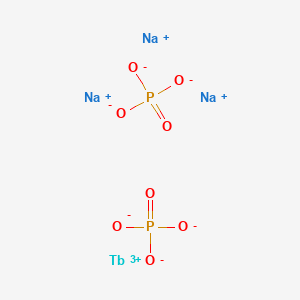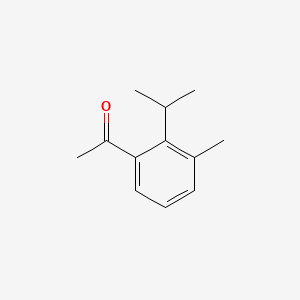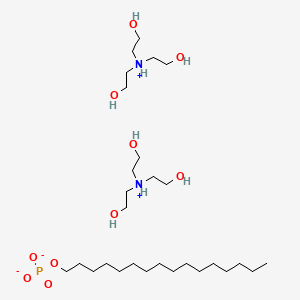
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate: is a chemical compound with the molecular formula C28H65N2O10P and a molecular weight of 620.796861 . It is known for its unique structure, which includes a hexadecyl phosphate group and tris(2-hydroxyethyl)ammonium groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is used as a reagent in various synthetic processes. Its unique structure makes it valuable in the synthesis of complex molecules .
Biology: In biological research, the compound is used in cell culture studies due to its biocompatibility. It can be used to study cell signaling pathways and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry: In the industrial sector, the compound is used in the formulation of various products, including surfactants and emulsifiers. Its unique properties make it suitable for use in a wide range of industrial applications .
Mechanism of Action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with molecular targets such as cell membranes and proteins. The compound can modulate cell signaling pathways and affect cellular functions. The specific pathways and targets depend on the context of its use, such as in biological or medical applications .
Comparison with Similar Compounds
- Tris(2-hydroxyethyl)ammonium phosphate
- Hexadecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Comparison: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its combination of hexadecyl phosphate and tris(2-hydroxyethyl)ammonium groups. This unique structure imparts specific properties that are not found in similar compounds. For example, its biocompatibility and ability to interact with cell membranes make it particularly valuable in biological and medical research .
Properties
CAS No. |
62763-71-7 |
|---|---|
Molecular Formula |
C28H65N2O10P |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
hexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2 |
InChI Key |
HHKXNZMUFVCLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


